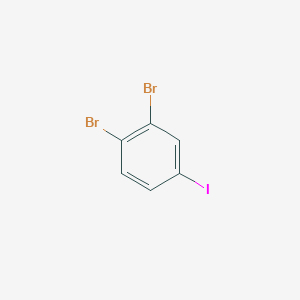

1,2-Dibromo-4-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2I/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOPLIDJHUQNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909072-74-8 | |

| Record name | 1,2-Dibromo-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dibromo-4-iodobenzene (CAS: 909072-74-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-4-iodobenzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms, allows for regioselective functionalization through sequential cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, potential synthetic applications, and generalized experimental protocols relevant to the use of this compound in research and development, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular weight of 361.80 g/mol .[1][2][3][4][5] The presence of bromine and iodine atoms on the benzene ring imparts it with unique reactivity, making it a valuable intermediate in complex organic synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 909072-74-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₃Br₂I | [1][2][3][5] |

| Molecular Weight | 361.80 g/mol | [1][2][3][4][5] |

| Appearance | White to yellow or cream-colored solid/powder | [1][2][6] |

| Melting Point | 57-63 °C | [1][2][3] |

| Boiling Point (Predicted) | 306.0 ± 27.0 °C | [3] |

| Density (Predicted) | 2.514 ± 0.06 g/cm³ | [3] |

| Purity | ≥ 98% (GC) | [1][2][6][7] |

| Synonyms | 3,4-Dibromoiodobenzene | [1][2] |

Table 2: Identification and Spectral Data

| Identifier | Value |

| MDL Number | MFCD09753707 |

| PubChem ID | 19787006 |

| SMILES | Brc1ccc(I)cc1Br |

| InChI | InChI=1S/C6H3Br2I/c7-5-2-1-4(9)3-6(5)8/h1-3H |

| ¹H NMR, ¹³C NMR, IR, Mass Spectra | Experimental spectral data for this specific compound are not readily available in public databases. |

Synthesis and Reactivity

While specific protocols for the synthesis of this compound are not widely published, a plausible route involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction. This is a common method for the preparation of substituted bromobenzenes.[8][9] The direct bromination of an iodinated benzene derivative could also be a potential synthetic pathway.[9][10]

The key to the utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl.[11] This allows for selective functionalization at the iodo-substituted position under milder conditions, while the bromo-substituted positions remain available for subsequent transformations under more forcing conditions.[11] This sequential cross-coupling capability is highly valuable for the construction of complex, unsymmetrically substituted aromatic compounds.[11][12]

Applications in Research and Development

This compound is primarily utilized as a versatile building block in several key areas:

-

Pharmaceutical and Agrochemical Synthesis: As an intermediate, it enables the synthesis of complex molecules with potential biological activity.[1][2] The ability to introduce different substituents regioselectively is crucial in structure-activity relationship (SAR) studies during drug discovery.

-

Materials Science: It is used in the formulation of advanced materials, such as polymers and coatings, where the halogenated structure can enhance properties like thermal stability and chemical resistance.[1][2]

-

Organic Electronics: The compound is explored for its potential in developing organic semiconductors and photonic devices due to its unique electronic properties.[1]

Experimental Protocols (Generalized)

Regioselective Sonogashira Coupling (at the C-I position)

This reaction couples a terminal alkyne with the aryl iodide, leveraging the higher reactivity of the C-I bond.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium catalyst, and CuI.

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne dropwise to the stirred mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Regioselective Suzuki-Miyaura Coupling (at the C-I position)

This reaction couples an organoboron compound with the aryl iodide.

Materials:

-

This compound

-

Arylboronic acid or ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)

-

Degassed solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

-

In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Visualizations

Generalized Experimental Workflow for Cross-Coupling

Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic Cycle for Sonogashira Coupling

Caption: The catalytic cycles of a Sonogashira cross-coupling reaction.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound should be handled by technically qualified individuals in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its key advantage lies in the differential reactivity of its halogen substituents, which enables chemists to perform sequential, regioselective cross-coupling reactions. This capability is of high importance for the efficient construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. While detailed experimental data for this specific compound is limited in the public domain, the generalized protocols and reactivity principles outlined in this guide provide a solid foundation for its application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 909072-74-8 [amp.chemicalbook.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 909072-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS: 909072-74-8 | CymitQuimica [cymitquimica.com]

- 7. This compound | 909072-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Can Produce A Variety Of Bromine Substituted Compounds - News - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wuxibiology.com [wuxibiology.com]

- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 14. aaronchem.com [aaronchem.com]

In-depth Technical Guide: 1,2-Dibromo-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Dibromo-4-iodobenzene (CAS No. 909072-74-8), a halogenated aromatic compound with significant potential in organic synthesis and materials science. This document consolidates available data on its molecular structure, physical properties, and safety and handling protocols. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound.

Introduction

This compound is a tri-substituted benzene derivative featuring two bromine atoms and one iodine atom. This unique substitution pattern offers a versatile platform for synthetic chemists, particularly in the fields of pharmaceutical development and advanced materials. The differential reactivity of the carbon-halogen bonds allows for selective functionalization, making it a valuable intermediate in the construction of complex molecular architectures.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized below. It is important to note that while some experimental data, such as the melting point, are available, other key parameters like the boiling point and density are currently based on predicted values and await experimental verification.

Table 1: Physical and Molecular Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂I | [1][2] |

| Molecular Weight | 361.80 g/mol | [1][2] |

| CAS Number | 909072-74-8 | [1][2] |

| Appearance | Cream-colored solid | [1][2] |

| Melting Point | 58 - 63 °C | [1][2] |

| Boiling Point | 306.0 ± 27.0 °C (Predicted) | |

| Density | 2.514 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in chloroform and methanol. | |

| Purity | ≥ 99% (GC) | [1][2] |

Spectroscopic Data

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Would provide information on the chemical environment of the three aromatic protons, including their chemical shifts and coupling constants, confirming the substitution pattern.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Would show the number of unique carbon environments in the molecule, further confirming its structure.

-

Infrared (IR) Spectroscopy: Would identify characteristic vibrational frequencies of the C-H and C-X (X = Br, I) bonds and the aromatic ring.

-

Mass Spectrometry (MS): Would confirm the molecular weight and provide information on the fragmentation pattern, aiding in structural elucidation.

Further experimental work is necessary to acquire and publish this critical characterization data.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly available sources. However, a plausible synthetic route could involve the diazotization of a corresponding aniline precursor, a common method for the introduction of halogens onto an aromatic ring. A generalized workflow for such a synthesis is proposed below.

Workflow: Plausible Synthesis of this compound

Caption: A plausible synthetic workflow for this compound.

General Protocol Considerations:

-

Diazotization: The aniline precursor would be dissolved in a strong acid (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite would then be added dropwise to form the diazonium salt.

-

Iodination: The freshly prepared diazonium salt solution would be treated with a solution of potassium iodide.

-

Work-up and Purification: The crude product would be isolated and purified, typically by recrystallization or column chromatography, to yield the pure this compound.

Note: This is a generalized protocol and would require optimization for this specific substrate.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for structurally related compounds suggest the following handling precautions.[3]

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE) and Handling Recommendations:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion and Future Outlook

This compound is a promising building block for organic synthesis. The data compiled in this guide provide a foundational understanding of its physical properties and handling requirements. However, the significant gaps in the experimental data, particularly spectroscopic and detailed synthetic protocols, underscore the need for further research. A full experimental characterization of this compound would be of great value to the scientific community, enabling its broader application in the development of novel pharmaceuticals and materials.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dibromo-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 1,2-Dibromo-4-iodobenzene, a key intermediate in organic synthesis. The document outlines its physical properties, experimental protocols for their determination, and logical workflows for its synthesis and application in cross-coupling reactions.

Physicochemical Data

The accurate determination of physical properties such as melting and boiling points is fundamental for the characterization and application of chemical compounds in research and development.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 57-59 °C | [1] |

| Boiling Point | 306.0 ± 27.0 °C (Predicted) | [1] |

| Molecular Formula | C₆H₃Br₂I | |

| Molecular Weight | 361.80 g/mol | |

| Appearance | Cream-colored solid |

Experimental Protocols

While specific experimental determinations for the melting and boiling points of this compound are not extensively detailed in the literature, the following general protocols are standard for organic compounds and are applicable for its characterization.

2.1. Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range of 1-2°C.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or an automated system.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is reported as the melting point.

2.2. Determination of Boiling Point (Siwoloboff Method)

For small quantities of liquid or high-boiling point solids, the Siwoloboff method provides a reliable means of determination.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the sample.

-

Heating Bath: The fusion tube assembly is attached to a thermometer and immersed in a heating bath (e.g., silicone oil).

-

Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.

-

Boiling Point Recording: The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the external atmospheric pressure.

Synthesis and Reactivity Workflows

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility stems from the differential reactivity of the carbon-halogen bonds (C-I > C-Br).

3.1. Plausible Synthetic Workflow

A common route for the synthesis of aryl iodides involves the diazotization of an aniline precursor followed by a Sandmeyer-type reaction with an iodide source.

Caption: Plausible synthetic route to this compound.

3.2. Application in Sequential Cross-Coupling

The differential reactivity of the C-I and C-Br bonds allows for selective, sequential functionalization, making this compound a versatile substrate for creating complex molecules. A typical workflow involves an initial Sonogashira coupling at the more reactive C-I bond, followed by a Suzuki coupling at the C-Br bond.

Caption: Workflow for sequential Sonogashira and Suzuki coupling.

References

An In-depth Technical Guide to the Solubility of 1,2-Dibromo-4-iodobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dibromo-4-iodobenzene, a key intermediate in various synthetic applications. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents. The process of dissolution involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces within the solvent (solvent-solvent interactions) to form new solute-solvent interactions. For halogenated aromatic compounds like this compound, solubility is influenced by factors such as the polarity of the organic solvent, the molecular structure of the solute, and the temperature of the system.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound is limited. The information available is primarily qualitative, indicating its general behavior in common organic solvents.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Toluene | 2.38 | Soluble | Data not available |

| Chloroform | 4.81 | Slightly Soluble[1][2] | Data not available |

| Methanol | 33.0 | Slightly Soluble[1][2] | Data not available |

| Water | 80.1 | Insoluble | Data not available |

Note: The table will be updated as more quantitative data becomes available.

For structurally similar compounds, such as 1-bromo-4-iodobenzene, good solubility is observed in a range of organic solvents including dichloromethane, acetone, toluene, chloroform, ethanol, and diethyl ether, while it is insoluble in water. This suggests that this compound is likely to exhibit similar solubility behavior.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3] The following protocol is a generalized procedure for determining the solubility of this compound in an organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Toluene, Chloroform, Methanol)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture using an orbital shaker or magnetic stirrer for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure that the dissolution process has reached a steady state.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent to quantify the concentration of the unknown sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound in various organic solvents.

Caption: A logical workflow for determining the solubility of a compound in organic solvents.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is imperative to perform experimental measurements following a robust protocol such as the one described. The provided workflow offers a systematic approach to conducting such solubility assessments.

References

1,2-Dibromo-4-iodobenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4-iodobenzene is a polyhalogenated aromatic compound of significant interest in organic synthesis and materials science. Its utility as a versatile building block stems from the differential reactivity of its halogen substituents, enabling selective functionalization in various chemical transformations. This guide provides a comprehensive overview of its molecular properties, a detailed experimental protocol for its synthesis, and general procedures for its characterization.

Molecular Formula and Weight

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₃Br₂I |

| Molecular Weight | 361.8 g/mol |

| CAS Number | 909072-74-8 |

| Appearance | Cream colored solid |

| Melting Point | 58 - 63 °C |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A plausible and widely utilized method for the synthesis of aryl iodides from aryl amines is the Sandmeyer reaction.[1] This procedure involves two main steps: the diazotization of a primary aromatic amine, followed by the introduction of iodine. For the synthesis of this compound, the starting material is 3,4-dibromoaniline.

Materials:

-

3,4-dibromoaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Deionized water

-

Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Diazotization:

-

In a flask, dissolve a measured quantity of 3,4-dibromoaniline in an aqueous solution of sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

A dark precipitate of the crude this compound should form.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Collect the solid product by vacuum filtration and wash it with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure this compound.

-

Dry the purified product under vacuum.

-

Characterization Protocols

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the three protons on the substituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached bromine and iodine atoms.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an ATR-FTIR spectrometer or prepared as a KBr pellet.

-

Expected Absorptions: The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C-Br and C-I stretching vibrations.

Mass Spectrometry (MS):

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing the purity and confirming the molecular weight of the compound.

-

Expected Fragmentation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (361.8 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms.[2]

Signaling Pathways and Experimental Workflows

Caption: Synthetic workflow for this compound.

References

1,2-Dibromo-4-iodobenzene chemical structure and IUPAC name

An In-Depth Technical Guide to 1,2-Dibromo-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key halogenated aromatic compound. It details its chemical identity, physicochemical properties, a representative synthetic protocol, and its significant applications in organic synthesis, particularly for the pharmaceutical and materials science sectors.

Chemical Identity and Structure

This compound is a tri-substituted benzene derivative featuring two bromine atoms and one iodine atom. This substitution pattern makes it a valuable and versatile intermediate in synthetic chemistry.

-

IUPAC Name: this compound

-

Synonyms: 3,4-Dibromoiodobenzene

The structure consists of a central benzene ring with bromine atoms at positions 1 and 2, and an iodine atom at position 4.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 909072-74-8[1] |

| Molecular Formula | C₆H₃Br₂I[1] |

| Molecular Weight | 361.80 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)Br)I |

| InChI Key | InChI=1S/C6H3Br2I/c7-4-1-2-5(9)6(8)3-4/h1-3H |

Physicochemical Properties

This compound is a solid compound at room temperature with properties that make it suitable for various laboratory applications.

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Appearance | Cream-colored solid |

| Melting Point | 58 - 63 °C |

| Purity | ≥ 99% (by GC) |

| Storage | Store at room temperature |

Data sourced from Chem-Impex.

Synthesis, Reactivity, and Experimental Protocols

The strategic placement of three halogen atoms with differing reactivity makes this compound a highly useful substrate for sequential, site-selective cross-coupling reactions.

Chemical Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. This predictable reactivity hierarchy allows for the selective functionalization at the iodo-substituted position while leaving the bromo-substituents intact for subsequent transformations. This capability is crucial for the efficient, controlled synthesis of complex, multi-functionalized aromatic compounds, which are often key scaffolds in drug discovery and materials science.

Representative Synthetic Protocol: Diazotization-Iodination

Objective: To synthesize this compound from 3,4-dibromoaniline.

Materials:

-

3,4-Dibromoaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Starch-iodide paper

Experimental Procedure:

-

Formation of Aniline Salt: The starting material, 3,4-dibromoaniline, is dissolved in an aqueous solution of a strong mineral acid (e.g., H₂SO₄) and cooled to between 0 and 5 °C in an ice-salt bath.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite (approximately 1.1 equivalents) is added dropwise to the aniline salt solution.[3] The temperature must be strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt.[3] The reaction progress can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.

-

Iodination: In a separate flask, an aqueous solution of potassium iodide (KI) is prepared. The cold diazonium salt solution is then added slowly to the KI solution.

-

Decomposition and Product Formation: The mixture is allowed to warm to room temperature and may be gently heated to facilitate the decomposition of the diazonium intermediate and the evolution of nitrogen gas, leading to the formation of the aryl iodide.

-

Work-up and Isolation: The crude product, which precipitates as a solid, is collected via filtration. The solid is washed with water, followed by a dilute solution of sodium thiosulfate to remove any residual iodine, and then again with water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield the final, high-purity product.

Safety Precautions: Diazonium salts, especially when isolated in a dry state, can be explosive and should be handled with extreme caution.[3] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Synthetic Workflow Diagram

The following diagram illustrates the logical steps for the synthesis of this compound via the diazotization pathway.

Caption: Synthetic workflow for this compound via diazotization.

Applications in Research and Drug Development

This compound is a valuable building block for creating complex organic molecules.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The ability to perform sequential, regioselective cross-coupling reactions allows for the construction of highly substituted aromatic cores found in many drug candidates.

-

Materials Science: This compound is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs), conducting polymers, and coatings. The incorporation of heavy halogen atoms can enhance properties like thermal stability and chemical resistance.

-

Agrochemicals: It is also employed in the synthesis of novel pesticides and herbicides, where specific substitution patterns on an aromatic ring are often required for biological activity.

References

Comprehensive Analysis of 1,2-Dibromo-4-iodobenzene: A Guide to its Spectral Characteristics

Introduction

1,2-Dibromo-4-iodobenzene is a polysubstituted aromatic compound of significant interest to researchers and professionals in the fields of organic synthesis, materials science, and drug development. Its unique substitution pattern, featuring two adjacent bromine atoms and an iodine atom in a para position to one of the bromines, offers a versatile platform for the construction of complex molecular architectures through selective functionalization. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral data for this compound, offering a crucial resource for its identification, characterization, and application in advanced chemical research.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In this compound, the electronegative halogen substituents exert a significant influence on the electron density distribution within the benzene ring, leading to characteristic chemical shifts for the aromatic protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d | JH3-H5 ≈ 2.0 |

| H-5 | 7.5 - 7.7 | dd | JH5-H6 ≈ 8.5, JH5-H3 ≈ 2.0 |

| H-6 | 7.0 - 7.2 | d | JH6-H5 ≈ 8.5 |

Note: Predictions are based on additive models and data from similar halogenated benzenes. The solvent is assumed to be CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 120 - 125 |

| C-2 | 125 - 130 |

| C-3 | 140 - 145 |

| C-4 | 95 - 100 |

| C-5 | 135 - 140 |

| C-6 | 130 - 135 |

Note: Predictions are based on incremental calculations for substituted benzenes. The solvent is assumed to be CDCl₃.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for this compound, the following general protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

NMR Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Visualization of Molecular Structure and NMR Assignments

To aid in the interpretation of the NMR data, a clear understanding of the molecular structure and the numbering of the atoms is essential.

Caption: Molecular structure of this compound with atom numbering.

This diagram illustrates the connectivity of the atoms in this compound, providing a visual reference for the assignment of the signals in the ¹H and ¹³C NMR spectra. The distinct chemical environments of the three aromatic protons (H-3, H-5, and H-6) and the six carbon atoms are expected to give rise to a unique and interpretable set of NMR signals, which, once experimentally determined, will be invaluable for the unambiguous identification of this compound.

Mass Spectrometry of 1,2-Dibromo-4-iodobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Electron Ionization Mass Spectrometry Fragmentation

Under typical 70 eV electron ionization (EI) conditions, 1,2-Dibromo-4-iodobenzene is expected to undergo extensive fragmentation.[2] The fragmentation pathways are primarily dictated by the relative strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl) and the stability of the resulting radical cations and neutral losses. The C-I bond is the weakest and therefore the most likely to cleave first.

The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with approximately 50:50 natural abundance) will result in characteristic isotopic patterns for any fragment containing both bromine atoms (an M:M+2:M+4 pattern with a ratio of roughly 1:2:1) or a single bromine atom (an M:M+2 pattern with a ratio of about 1:1).

Primary Fragmentation Pathways Include:

-

Loss of Iodine Radical: The initial and most favorable fragmentation step is the cleavage of the weak C-I bond, leading to the loss of an iodine radical (I•) and the formation of a dibromophenyl cation.

-

Sequential Loss of Bromine Radicals: Following the initial loss of iodine, the resulting ion can undergo sequential loss of bromine radicals (Br•).

-

Loss of Halogen Molecules: Elimination of neutral halogen molecules such as Br₂ or IBr from the molecular ion or subsequent fragments can also occur.

-

Formation of Benzene-like Fragments: Cleavage of all halogen substituents can lead to the formation of smaller, aromatic hydrocarbon fragments.

Quantitative Data: Predicted Mass Fragments

The following table summarizes the principal mass fragments predicted for this compound. The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I). The isotopic peaks due to ⁸¹Br are also noted.

| m/z (based on ⁷⁹Br) | Isotopic Peaks (m/z) | Proposed Ion Structure | Formula | Notes |

| 360 | 362, 364 | [C₆H₃⁷⁹Br₂I]⁺• | C₆H₃Br₂I | Molecular Ion (M⁺•). Exhibits a 1:2:1 isotopic pattern. |

| 233 | 235, 237 | [C₆H₃⁷⁹Br₂]⁺ | C₆H₃Br₂ | Loss of an iodine radical (•I). Expected to be a significant peak. |

| 154 | 156 | [C₆H₃⁷⁹Br]⁺• | C₆H₃Br | Loss of •I and •Br. |

| 75 | [C₆H₃]⁺ | C₆H₃ | Loss of all halogen atoms. | |

| 127 | [I]⁺ | I | Iodine cation. | |

| 281 | 283 | [C₆H₃⁷⁹BrI]⁺• | C₆H₃BrI | Loss of a bromine radical (•Br). Less likely than initial •I loss. |

Experimental Protocol: GC-MS Analysis

This section details a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of this compound. This method is based on standard procedures for the analysis of halogenated organic compounds.[3][4][5]

1. Sample Preparation:

-

Dissolve a known quantity of this compound in a high-purity solvent such as hexane or dichloromethane to a final concentration of 10-100 µg/mL.

-

If analyzing from a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction or solid-phase extraction) must be employed.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 7890A or equivalent.

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5975C or equivalent single quadrupole mass spectrometer.

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280 °C.

-

Scan Range: m/z 50 - 450.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: 4 minutes.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.

Caption: Generalized workflow for the GC-MS analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Blogs | Restek [discover.restek.com]

- 4. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]

- 5. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

FT-IR Spectrum Analysis of 1,2-Dibromo-4-iodobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 1,2-Dibromo-4-iodobenzene. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize FT-IR for the structural characterization of halogenated aromatic compounds. This document outlines the expected vibrational modes, a detailed experimental protocol for sample analysis, and a logical workflow for spectral interpretation.

Introduction to FT-IR Analysis of Halogenated Aromatics

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of chemical compounds. The method is based on the principle that covalent bonds in a molecule vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. An FT-IR spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."

For a molecule such as this compound (C₆H₃Br₂I), FT-IR analysis is crucial for confirming the presence of the aromatic ring and the carbon-halogen bonds. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region of the spectrum.

Predicted FT-IR Spectral Data

While a publicly available, high-resolution FT-IR spectrum for this compound is not readily accessible, a predictive analysis based on characteristic group frequencies can be performed. The following table summarizes the expected absorption bands, their wavenumber ranges, and the corresponding vibrational assignments for the molecule.

| Wavenumber Range (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment |

| 3100 - 3000 cm⁻¹ | Medium to Weak | Aromatic C-H Stretching |

| 1600 - 1550 cm⁻¹ | Weak | Aromatic C=C Ring Stretching (Overtone/Combination Bands) |

| 1550 - 1400 cm⁻¹ | Medium to Strong | Aromatic C=C Ring Stretching |

| 900 - 800 cm⁻¹ | Strong | Aromatic C-H Out-of-Plane Bending (indicative of substitution) |

| 700 - 500 cm⁻¹ | Medium to Strong | C-Br Stretching[1][2] |

| < 500 cm⁻¹ | Medium to Strong | C-I Stretching[3] |

Note: The C-I stretching vibration often occurs at the low end or outside the range of standard mid-IR spectrometers (4000-400 cm⁻¹).

Detailed Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples in transmission FT-IR spectroscopy.[4][5] KBr is used because it is transparent to infrared radiation in the mid-IR region.[4][6]

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle[5]

-

Pellet-forming die

-

Hydraulic press[6]

-

FT-IR Spectrometer

-

Desiccator for storage

Procedure:

-

Drying: Ensure both the KBr powder and the sample are completely dry to avoid interference from water absorption bands (a broad peak around 3400 cm⁻¹). Dry the KBr in an oven at approximately 110°C for 2-3 hours and store it in a desiccator.[6]

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder. The sample concentration should be between 0.2% and 1%.[5][6]

-

Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until it becomes a fine, homogeneous powder with a flour-like consistency.[4][7] This minimizes light scattering and produces a high-quality spectrum.

-

Pellet Formation: Place the ground powder mixture into the collar of a pellet-forming die. Distribute the powder evenly. Insert the plunger and place the die assembly into a hydraulic press.

-

Pressing: Apply a pressure of approximately 8-10 tons for several minutes.[6][7] It is recommended to apply a vacuum during pressing to remove entrapped air and moisture, which can result in cloudy or fragile pellets.[6]

-

Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet may indicate insufficient grinding, excessive sample concentration, or moisture.

-

Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer. First, run a background scan with an empty sample compartment or a pure KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts. Then, run the sample scan to obtain the FT-IR spectrum.

Workflow for FT-IR Spectrum Analysis

The process of analyzing an FT-IR spectrum involves a systematic workflow from initial data acquisition to final structural confirmation. This logical progression ensures that all spectral features are considered in a structured manner.

Caption: Workflow for FT-IR spectroscopic analysis.

Spectral Interpretation

Interpreting the FT-IR spectrum of this compound involves correlating the observed absorption bands with the predicted vibrational modes.

-

Aromatic C-H Stretch: Look for weak to medium bands in the 3100-3000 cm⁻¹ region. Their presence confirms the aromatic C-H bonds.[1]

-

Aromatic Ring Vibrations: A series of bands, typically of medium to strong intensity, between 1550 cm⁻¹ and 1400 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.[1]

-

C-H Out-of-Plane Bending: The region from 900 cm⁻¹ to 650 cm⁻¹ is the most diagnostic for determining the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, a strong absorption band is expected in the 890-800 cm⁻¹ range. This is a critical band for confirming the isomer.

-

Carbon-Halogen Stretches: The C-Br stretching vibrations are expected to produce strong bands in the lower frequency region of the spectrum, typically between 700 cm⁻¹ and 500 cm⁻¹.[2] The C-I stretch is expected at an even lower wavenumber (<500 cm⁻¹), which may be at the limit of or beyond the detection range of a standard mid-IR instrument.[3] The presence of strong absorptions in this far-fingerprint region confirms the presence of the carbon-halogen bonds.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 5. shimadzu.com [shimadzu.com]

- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 7. scienceijsar.com [scienceijsar.com]

Safety Data Sheet for 1,2-Dibromo-4-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety data for 1,2-Dibromo-4-iodobenzene (CAS No. 909072-74-8). It is intended to serve as a core reference for researchers, scientists, and professionals in drug development who handle this compound. This guide summarizes known physical and chemical properties, outlines potential hazards based on data from structurally similar compounds, and details relevant experimental safety protocols.

Section 1: Chemical and Physical Properties

This compound is a halogenated aromatic compound. Its key physical and chemical properties, based on available data, are summarized below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂I | Chem-Impex[1] |

| Molecular Weight | 361.8 g/mol | Chem-Impex[1] |

| Appearance | Cream-colored solid | Chem-Impex[1] |

| Melting Point | 57-63 °C | ChemicalBook[2], Chem-Impex[1] |

| Boiling Point (Predicted) | 306.0 ± 27.0 °C | ChemicalBook[2] |

| Density (Predicted) | 2.514 ± 0.06 g/cm³ | ChemicalBook[2] |

| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[2] |

| Storage Temperature | -20°C (Freezer) | ChemicalBook[2] |

Section 2: Hazard Identification and Classification

GHS Classification (Surrogate Data: 1-Bromo-4-iodobenzene)

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |

Hazard Pictogram:

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[4][5]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[4][5]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[5]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5]

The following diagram illustrates the logical workflow for hazard identification and subsequent handling procedures based on the potential hazards.

Section 3: Experimental Protocols for Hazard Determination

The GHS hazard classifications are determined through standardized experimental protocols. The following are detailed methodologies for the key experiments relevant to the anticipated hazards of this compound.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[6]

-

Principle: A single dose of the test substance is applied to a small area of the skin (approx. 6 cm²) of an experimental animal, typically an albino rabbit.[7][8] Untreated skin on the same animal serves as a control.[7]

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used. The fur on the test area is clipped 24 hours before the test.

-

Application: 0.5 g of the solid substance (moistened with a small amount of water to ensure good contact) is applied to the test site and covered with a gauze patch and semi-occlusive dressing.[9]

-

Exposure: The exposure period is 4 hours.[7]

-

Observation: After exposure, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling). Observations are scored at 60 minutes, 24, 48, and 72 hours after patch removal.[9] The observation period can extend up to 14 days to assess the reversibility of the effects.[7][8]

-

-

Scoring: The severity of erythema and edema is graded on a scale (typically 0-4). A substance is classified as a skin irritant if it meets specific scoring criteria based on the mean scores for either erythema or edema.

The workflow for conducting an OECD 404 test is outlined below.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, again, typically an albino rabbit.[10] The untreated eye serves as a control.[10]

-

Methodology:

-

Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.[2]

-

Anesthesia: The use of a topical anesthetic and systemic analgesics is recommended to minimize pain and distress.[2][10]

-

Application: A single dose of the substance (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10][11] Lesions of the cornea (opacity), iris, and conjunctiva (redness and chemosis) are scored.[2] The observation period may be extended up to 21 days to evaluate the reversibility of effects.[2][11]

-

-

Classification: The substance is classified based on the severity and reversibility of the lesions observed. Severe, irreversible damage leads to a "Serious Eye Damage" classification, while reversible irritation leads to an "Eye Irritation" classification.

Respiratory Irritation

Testing for respiratory irritation is more complex and is increasingly moving towards in vitro methods to reduce animal testing.

-

Principle: These tests aim to assess cytotoxicity and inflammatory responses in human respiratory tract cells following exposure to a chemical.

-

Methodology (In Vitro Approach):

-

Cell Models: Human-derived cell lines or 3D tissue models representing different regions of the respiratory tract (e.g., nasal, bronchial, or alveolar epithelium) are used.[12]

-

Exposure System: Cells are often cultured at an air-liquid interface (ALI), which mimics the in vivo condition of being exposed to air.[13][14] The test substance is introduced as a vapor, aerosol, or in solution.

-

Endpoint Measurement: After exposure, various endpoints are measured, including cell viability (cytotoxicity), release of inflammatory markers (e.g., cytokines), and damage to the epithelial barrier.

-

Data Analysis: A dose-response relationship is established to determine the concentration at which adverse effects occur.

-

Section 4: Safe Handling and Storage

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed. The recommended storage temperature is -20°C.[2] Protect from light.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

This technical guide provides a consolidated overview of the safety-relevant data for this compound. Given the absence of a complete, specific SDS, caution is warranted, and the safety precautions outlined should be strictly followed. Researchers should always consult multiple sources and use professional judgment when handling this chemical.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sodiumiodide.net [sodiumiodide.net]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Air–Liquid Interface In Vitro Models for Respiratory Toxicology Research: Consensus Workshop and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro testing of inhaled substances | RIVM [rivm.nl]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 1,2-Dibromo-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling and storage of 1,2-Dibromo-4-iodobenzene (CAS No. 909072-74-8), a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound.

Physicochemical and Safety Data

Proper handling and storage procedures are informed by the inherent physicochemical and toxicological properties of a substance. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Br₂I | [1][2] |

| Molecular Weight | 361.8 g/mol | [1] |

| Appearance | Cream-colored solid or white to yellow to orange powder/crystal | [1][3] |

| Melting Point | 57-63 °C | [1][4] |

| Boiling Point (Predicted) | 306.0 ± 27.0 °C | [4] |

| Density (Predicted) | 2.514 ± 0.06 g/cm³ | [4] |

| Storage Temperature | Room Temperature or -20°C Freezer | [1][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. The primary hazards and corresponding precautionary statements are outlined below.

Hazard Statements:

Precautionary Statements:

-

Prevention:

-

Response:

-

Storage:

-

Disposal:

Experimental Protocols: Safe Handling and Use

The following protocols are designed to minimize risk during the handling and use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield that meets EN 166 (EU) or NIOSH (US) standards.[5][7][11]

-

Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after.[5][7][11]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary to prevent skin exposure.[5][6][10]

-

Respiratory Protection: Not typically required under normal use with adequate ventilation. For large-scale operations or in emergencies, a NIOSH/MSHA or EN 136 approved respirator should be used.[5]

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders to avoid dust formation.[7][11]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[11]

-

Avoid the formation of dust and aerosols.[7]

-

Handle in accordance with good industrial hygiene and safety practices.[5][11]

-

Wash hands thoroughly before breaks and at the end of the workday.[11]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[7][11] Keep the container tightly closed.[5][6] Some suppliers recommend storage in a freezer at -20°C.[4] The compound is also noted to be light-sensitive, so protection from direct sunlight is advised.[6][10][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6][7]

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and hydrogen iodide.[5][6]

Visual Workflow and Relationship Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: Workflow for handling a chemical spill.

Caption: Storage and incompatibility diagram.

First Aid Measures

In the event of exposure, follow these first aid protocols and seek immediate medical attention.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5][6]

-

Inhalation: Remove from exposure and move to fresh air. If not breathing, give artificial respiration.[5][6]

-

Ingestion: Clean mouth with water and seek medical attention.[5][6]

Note to Physician: Treat symptomatically.

This guide is intended to provide a comprehensive overview of the safe handling and storage of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always perform a risk assessment before commencing any new experimental procedure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 909072-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 909072-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound CAS#: 909072-74-8 [amp.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. sodiumiodide.net [sodiumiodide.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 1,4-Dibromo-2-iodobenzene | 89284-52-6 | TCI AMERICA [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

The Reactivity Profile of 1,2-Dibromo-4-iodobenzene: A Technical Guide for Synthetic Chemists

An in-depth exploration of the synthetic versatility of 1,2-dibromo-4-iodobenzene, a key building block for the construction of complex organic molecules. This guide details its reactivity in a range of cross-coupling and organometallic reactions, providing researchers, scientists, and drug development professionals with a comprehensive resource for its application.

Introduction

This compound is a trihalogenated aromatic compound that has emerged as a valuable and versatile intermediate in organic synthesis. Its utility stems from the differential reactivity of its three halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective and sequential functionalization of the aromatic ring. This unique property enables the strategic construction of complex, multi-substituted aromatic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This technical guide provides a detailed overview of the reactivity profile of this compound, including its physical properties, synthesis, and behavior in a variety of key chemical transformations.

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃Br₂I |

| Molecular Weight | 361.80 g/mol |

| Appearance | Cream-colored solid[1] |

| Melting Point | 58 - 63 °C[1] |

| CAS Number | 909072-74-8[1] |

The synthesis of this compound can be achieved through various methods, with the diazotization of a corresponding aniline being a common strategy.

Synthetic Protocol: Diazotization of 3,4-Dibromoaniline

A plausible and commonly employed route to this compound involves the diazotization of 3,4-dibromoaniline followed by a Sandmeyer-type reaction with an iodide source.

Experimental Protocol:

-

Diazotization: 3,4-dibromoaniline is dissolved in an aqueous solution of a strong mineral acid (e.g., sulfuric acid) and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled aniline solution while vigorously stirring and maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.

-

Iodination: A solution of potassium iodide in water is then added to the freshly prepared diazonium salt solution.

-

The reaction mixture is allowed to warm to room temperature and may be gently heated to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted product.

-

The crude this compound precipitates out of the solution and is collected by filtration.

-

The collected solid is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Caption: Synthetic workflow for this compound.

Reactivity in Cross-Coupling Reactions

The primary synthetic utility of this compound lies in its differential reactivity in palladium-catalyzed cross-coupling reactions. The C-I bond undergoes oxidative addition to palladium(0) catalysts much more readily than the C-Br bonds. This allows for selective functionalization at the 4-position, leaving the two bromine atoms available for subsequent transformations.

References

An In-depth Technical Guide to Halogenated Aromatic Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated aromatic compounds, organic molecules containing one or more halogen atoms directly bonded to an aromatic ring, are of paramount importance in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of halogens—fluorine, chlorine, bromine, or iodine—into an aromatic scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This targeted modification allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile, often leading to enhanced therapeutic efficacy and reduced toxicity.[3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of halogenated aromatic compounds, with a focus on their role in drug discovery and development. Detailed experimental protocols for key synthetic transformations and an exploration of the significant Aryl Hydrocarbon Receptor (AhR) signaling pathway are also presented.

I. Synthesis of Halogenated Aromatic Compounds

The introduction of halogen atoms onto an aromatic ring can be achieved through several synthetic methodologies. The choice of method depends on the desired halogen, the nature of the aromatic substrate, and the required regioselectivity.

Electrophilic Aromatic Halogenation

Electrophilic aromatic substitution is a fundamental method for the direct halogenation of arenes.[5][6] This reaction involves the attack of an electrophilic halogen species on the electron-rich aromatic ring.

Mechanism: The reaction typically proceeds in three steps:

-

Generation of the electrophile: A Lewis acid catalyst, such as FeCl₃ or AlCl₃, polarizes the halogen-halogen bond, creating a more potent electrophile.[7][8][9]

-

Nucleophilic attack: The π-electrons of the aromatic ring attack the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

-

Deprotonation: A weak base removes a proton from the carbon bearing the halogen, restoring the aromaticity of the ring.[7]

Experimental Protocol: Bromination of Benzene

Materials:

-

Benzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Anhydrous diethyl ether

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Beaker

-

Stirring apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a reflux condenser and a dropping funnel.

-

Add benzene and a catalytic amount of iron(III) bromide or iron filings to the flask.

-

From the dropping funnel, add bromine dropwise to the stirred benzene solution at room temperature. The reaction is exothermic, and the color of the bromine should fade as it is consumed.

-

After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

-

Quench the reaction by carefully adding the reaction mixture to a beaker containing an aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

-